2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(16,17)14-6-2-3-9-7-10(12(15)8-13)4-5-11(9)14/h4-5,7H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMWNSSCCESPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150957 | |
| Record name | 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851721-90-9 | |
| Record name | 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.
Introduction of the Methanesulfonyl Group: The next step involves the sulfonylation of the tetrahydroquinoline core. This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the introduction of the chloro group. This can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, to form sulfoxides or sulfones. Reduction reactions can also occur, potentially reducing the chloro group to a hydrogen atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloro group and formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted tetrahydroquinoline derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated products or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one has been investigated for its potential therapeutic effects. It serves as a scaffold for the development of various pharmacologically active compounds. Key applications include:
- Anticancer Agents : Research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The chloro and methanesulfonyl groups may enhance the compound's interaction with specific molecular targets involved in cancer progression .
- Bromodomain Inhibition : The compound has been identified as a potential bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, making them crucial in regulating gene expression and cellular processes related to cancer .
Biochemical Tools
The electrophilic nature of this compound allows it to act as a chemical probe in proteomics:
- Cysteine Reactivity : It can selectively react with cysteine residues in proteins, enabling the study of protein functions and interactions in complex biological systems. This property is particularly useful in chemoproteomic studies aimed at mapping cysteine modifications .
Material Science
In addition to its biological applications, the compound can be utilized in the synthesis of advanced materials:
- Polymer Chemistry : The incorporation of tetrahydroquinoline derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is still under investigation but shows promise for developing high-performance materials .
Case Studies
Several studies have illustrated the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or proteins through covalent bonding, particularly via nucleophilic substitution at the chloro group. This interaction can alter the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: 2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 313947-60-3) and 2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Ref: 10-F426596).
Table 1: Structural and Physicochemical Comparison
Verification is recommended.
Key Research Findings and Implications
Structural Analysis: The methanesulfonyl group in the primary compound likely stabilizes the tetrahydroquinoline ring via resonance, as observed in sulfonamide-containing analogs. Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for resolving such structural features .
Reactivity and Applications: The chloroethanone group in both tetrahydroquinoline derivatives is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. However, the electron-withdrawing sulfonyl group in the primary compound may enhance electrophilicity at the carbonyl carbon compared to the methyl-substituted analog .
Physicochemical Properties :
Biological Activity
2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one (CAS Number: 851721-90-9) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14ClNO3S
- Molecular Weight : 287.76 g/mol
- Structure : The compound features a chloro group and a methanesulfonyl moiety attached to a tetrahydroquinoline framework, which is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that certain analogs effectively reduced cell viability in various cancer cell lines through mechanisms including cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .
- Induction of Oxidative Stress : The presence of the methanesulfonyl group may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells and subsequent cell death .
Cytotoxicity Studies
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound is effective against cancer cells, it exhibits relatively low cytotoxicity towards normal cells at therapeutic concentrations. For example, in assays involving human hepatocytes and primary neurons, IC50 values were significantly higher than those observed in cancer cell lines .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of a related tetrahydroquinoline derivative in vivo using xenograft models. The results demonstrated a marked reduction in tumor size compared to controls, suggesting that this class of compounds may be effective in clinical settings .
- Mechanistic Insights into Apoptosis : Another study detailed the mechanism by which tetrahydroquinoline derivatives induce apoptosis through mitochondrial pathways. The research found that these compounds activate caspase cascades leading to programmed cell death in cancerous tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
